molecular formula C20H22N4S B12601600 1H-Pyrazole, 5,5'-thiobis[4,5-dihydro-3-(4-methylphenyl)- CAS No. 648891-70-7

1H-Pyrazole, 5,5'-thiobis[4,5-dihydro-3-(4-methylphenyl)-

Cat. No.: B12601600
CAS No.: 648891-70-7
M. Wt: 350.5 g/mol
InChI Key: VDKXDGZPHRATIM-UHFFFAOYSA-N
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Description

1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as vitamin B1 has been reported to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and other derivatives with modified functional groups, enhancing their chemical and physical properties .

Scientific Research Applications

1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 5,5’-thiobis[4,5-dihydro-3-(4-methylphenyl)- is unique due to its thiobis group and 4-methylphenyl substituent, which confer distinct chemical and physical properties. These features make it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

648891-70-7

Molecular Formula

C20H22N4S

Molecular Weight

350.5 g/mol

IUPAC Name

3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfanyl]-4,5-dihydro-1H-pyrazole

InChI

InChI=1S/C20H22N4S/c1-13-3-7-15(8-4-13)17-11-19(23-21-17)25-20-12-18(22-24-20)16-9-5-14(2)6-10-16/h3-10,19-20,23-24H,11-12H2,1-2H3

InChI Key

VDKXDGZPHRATIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(C2)SC3CC(=NN3)C4=CC=C(C=C4)C

Origin of Product

United States

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